N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide
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Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
A class of nicotinamide derivatives, including those with structural similarities to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide, have been synthesized and evaluated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These compounds show promise as mixed-type corrosion inhibitors, with their adsorption obeying the Langmuir isotherm model. Potentiodynamic polarization and electrochemical impedance spectroscopy, along with FTIR, EDX, and SEM analyses, support their effectiveness and potential applications in corrosion protection (Chakravarthy et al., 2014).
Metabolic and Biochemical Properties
Studies on nicotinamide and its derivatives, including those structurally related to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide, have elucidated their roles in various metabolic pathways. For instance, nicotinamide N-methyltransferase (NNMT) catalyzes the N-methylation of nicotinamide and related compounds, impacting metabolic diseases and cancer. Understanding the biochemical properties and individual variation in NNMT activity can inform potential therapeutic applications targeting metabolic dysregulation and disease states (Rini et al., 1990).
Drug Metabolism and Disease Treatment
Research into NNMT, an enzyme that interacts with nicotinamide and structurally similar compounds, has implications for treating diseases such as diabetes, obesity, and various cancers. Inhibitors of NNMT, based on the structural motifs similar to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide, are being explored for their therapeutic potential. The development of small molecule inhibitors targeting NNMT could lead to novel treatments for metabolic disorders and chronic diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).
Chemical Synthesis and Biological Activity
The synthesis of heterocyclic compounds from nicotinamide derivatives, including the synthesis of substituted 1,3,4-oxadiazoles, highlights the versatility of these compounds in chemical synthesis and their potential biological activities. Such derivatives have applications in developing pharmaceuticals and agrochemicals due to their varied biological activities. This research underscores the importance of nicotinamide derivatives in synthesizing new compounds with potential therapeutic applications (Daoud et al., 2009).
properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-21-9-5-7-12(21)14-19-13(23-20-14)10-18-15(22)11-6-4-8-17-16(11)24-2/h4-9H,3,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQFCKCKDXKAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide |
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